Ammonium linoleate
Description
Ammonium linoleate (C₁₈H₃₅NO₂) is the ammonium salt of linoleic acid, a polyunsaturated fatty acid with two double bonds (C18:2). It appears as a yellow paste with an ammoniacal odor and exhibits a density of 1.1 g/cm³, a pH of 9.5–9.8 (5% dispersion), and 82% total solids . It is soluble in water, ethanol, and methanol, and forms emulsions with hydrocarbons, oils, and waxes . Its primary applications include use as an emulsifying agent, detergent, and water-repellent finish in industrial formulations .
Properties
CAS No. |
7721-14-4 |
|---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
azanium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1H3/b7-6-,10-9-; |
InChI Key |
KQLYFVFFPVJGRM-NBTZWHCOSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |
Other CAS No. |
7721-14-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Coordination with Metal Ions
Ammonium linoleate acts as an extractant for heavy metals like cobalt (Co²⁺) and nickel (Ni²⁺) in solvent extraction processes. The reaction involves:
Key Findings
-
Extracts >99% of Co(II) and Ni(II) from aqueous solutions at 298 K within 15 minutes at low metal concentrations (2.5–10 g/L) .
-
Thermodynamic parameters:
-
Selective extraction of Co(II) over Ni(II) occurs at higher metal concentrations (>10 g/L) .
Epoxidation and Hydrolysis
The linoleate anion undergoes enzymatic epoxidation via catalase/peroxidase-related hemoproteins (e.g., Anabaena fusion protein):
Hydrolysis Products
-
Stable 9,14-diols (major) and 9,10-diols (minor) via water addition .
-
Confirmed by isotopic labeling (¹⁸O₂ and H₂¹⁸O experiments) .
Mechanism
-
Homolytic cleavage of the hydroperoxide group precedes epoxide formation.
Autoxidation and Stabilization
This compound is prone to autoxidation in the presence of oxygen, but stabilization occurs in specific conditions:
| Condition | Reaction Outcome | Source |
|---|---|---|
| Solid-state (pure) | Rapid oxidation | |
| With lysine/arginine | Complete inhibition of oxidation | |
| Contaminated with NaCl | Reduced stabilization effect |
Key Factors
-
Crystal lattice arrangement : Basic amino acids (e.g., lysine) form salts with linoleate, preventing oxygen access to double bonds .
-
Infrared spectroscopy confirms ionic interactions (NH₄⁺ and COO⁻) in stabilized complexes .
Acid-Base Neutralization
As an acidic salt, this compound reacts with bases:
Biochemical Pathways
In biological systems, linoleic acid (parent compound) undergoes enzymatic transformations:
-
Δ6-desaturase : Converts linoleate to γ-linolenic acid, a precursor for arachidonic acid .
-
Lipoxygenase : Catalyzes hydroperoxidation at C9 or C13 positions, enabling downstream signaling molecule synthesis .
Comparison with Analogous Salts
| Property | This compound | Ammonium Oleate |
|---|---|---|
| Metal extraction | >99% Co/Ni removal | Not reported |
| Stability vs. oxidation | Inhibited by amino acids | No stabilization data |
| Physical state | Solid (with amino acids) | Liquid |
Industrial and Environmental Relevance
Comparison with Similar Compounds
Ammonium Oleate (C₁₈H₃₅NO₂)
Ammonium oleate, the ammonium salt of oleic acid (C18:1, one double bond), shares the same molecular formula as ammonium linoleate but differs in unsaturation. This structural variation impacts physical properties:
- Solubility: While this compound emulsifies in both polar and non-polar solvents, ammonium oleate’s single double bond may reduce its compatibility with highly unsaturated systems.
- Applications: Both compounds serve as surfactants, but ammonium oleate is more commonly used in lubricants and corrosion inhibitors due to its lower oxidative instability compared to linoleate .
Ammonium Laurate (C₁₂H₂₅NO₂)
Ammonium laurate, derived from lauric acid (C12:0, saturated), has a shorter carbon chain, leading to distinct properties:
- Solubility : Higher water solubility due to the shorter chain and lack of unsaturation.
- Applications: Preferred in personal care products (e.g., shampoos) for its foaming capacity, unlike this compound, which is tailored for industrial emulsification .
Comparison with Functionally Similar Compounds
Sorbitan Linoleate
Sorbitan linoleate, a non-ionic surfactant, differs in structure (sorbitol esterified with linoleic acid) and functionality:
Methyl Linoleate (C₁₉H₃₄O₂)
Methyl linoleate, the methyl ester of linoleic acid, contrasts with this compound in reactivity and applications:
- Oxidation Sensitivity: Methyl linoleate is prone to autoxidation, limiting its use in coatings. This compound’s ionic nature enhances stability in aqueous systems .
- Biological Activity: Methyl linoleate acts as a mosquito pheromone and larvicide , whereas this compound’s applications are primarily industrial .
Data Table: Key Properties of this compound and Comparators
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